molecular formula C15H15NO3 B1297987 5-(1-Naphthylamino)-5-oxopentanoic acid CAS No. 296275-32-6

5-(1-Naphthylamino)-5-oxopentanoic acid

Cat. No. B1297987
CAS RN: 296275-32-6
M. Wt: 257.28 g/mol
InChI Key: GTPRIMOKYYGGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Naphthylamino)-5-oxopentanoic acid, also known as 5-NO-AA, is a novel derivative of the amino acid alanine. It is a non-essential amino acid that is synthesized in the body and has a wide range of applications in scientific research. 5-NO-AA is a powerful tool for studying the biochemical and physiological effects of amino acids on the body. It has been extensively studied for its ability to modulate the activity of various enzymes, receptors, and transporters. Additionally, 5-NO-AA has been used to investigate the role of amino acids in metabolic and neurological processes.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : A study by Citterio et al. (1990) reported the synthesis of substituted 2-hydroxy-1-naphthoic acid esters and amides, a process involving the oxidation of 5-aryl-3-oxopentanoic acid esters or amines with manganese(III) acetate or cerium(IV) ammonium nitrate. This synthesis is crucial for creating various derivatives of 5-(1-Naphthylamino)-5-oxopentanoic acid for research applications (Citterio et al., 1990).

  • Isotopomer Preparation : Shrestha‐Dawadi and Lugtenburg (2003) described a method to prepare any isotopomer of 5-amino-4-oxopentanoic acid (5-aminolevulinic acid), a precursor in the biosynthesis of biologically active porphyrins. This method can potentially be adapted for the synthesis of isotopically labeled this compound for research purposes (Shrestha‐Dawadi & Lugtenburg, 2003).

Mechanism of Action

Without specific context or further information, it’s difficult to predict the exact mechanism of action of this compound. It could vary widely depending on the context, such as biological activity, catalytic activity, etc .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and how they can be utilized. For instance, if the compound shows biological activity, it could be studied further for potential medicinal applications .

properties

IUPAC Name

5-(naphthalen-1-ylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14(9-4-10-15(18)19)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPRIMOKYYGGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354208
Record name 5-(1-NAPHTHYLAMINO)-5-OXOPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

296275-32-6
Record name 5-(1-NAPHTHYLAMINO)-5-OXOPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Naphthylamino)-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-(1-Naphthylamino)-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-(1-Naphthylamino)-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
5-(1-Naphthylamino)-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
5-(1-Naphthylamino)-5-oxopentanoic acid
Reactant of Route 6
5-(1-Naphthylamino)-5-oxopentanoic acid

Q & A

Q1: Were there any structure-activity relationship (SAR) studies conducted to understand the specific role of the 5-(1-Naphthylamino)-5-oxopentanoic acid moiety in the enhanced antagonistic activity of these spiroglumide derivatives?

A: While the paper highlights the significant potency increase attributed to the this compound group, it does not delve into detailed SAR studies focusing specifically on this moiety. [] Further research exploring modifications within this structure (e.g., substitutions on the naphthyl ring, variations in the linker length) would be crucial to elucidate its individual contributions to binding affinity, selectivity between CCKA and CCKB receptors, and overall antagonistic activity. Such insights could guide the development of even more potent and selective cholecystokinin receptor antagonists.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.